molecular formula C20H19N3O4 B2387908 3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 941946-19-6

3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2387908
CAS No.: 941946-19-6
M. Wt: 365.389
InChI Key: AKKWUGKZWFSNPW-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 941946-19-6) is a synthetic compound featuring a benzamide core substituted with dimethoxy groups at the 3- and 5-positions, linked to a 4-(6-methoxypyridazin-3-yl)phenyl moiety . This well-defined chemical structure confers significant potential in medicinal chemistry and pharmaceutical research, particularly as a privileged scaffold for the development of kinase inhibitors . The methoxy substitutions on the benzamide ring are strategically designed to enhance the molecule's solubility and metabolic stability, while the pyridazine ring is a key contributor to high binding affinity in target interactions . Recent research has demonstrated that this compound can act as a selective inhibitor of certain kinases associated with cancer progression, making it a promising candidate for anti-cancer drug development and related structure-activity relationship (SAR) studies . It is supplied with high purity and consistency, ensuring reliability in experimental applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-25-16-10-14(11-17(12-16)26-2)20(24)21-15-6-4-13(5-7-15)18-8-9-19(27-3)23-22-18/h4-12H,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKWUGKZWFSNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general steps include:

    Preparation of Boron Reagents: Organoboron reagents are prepared, which are essential for the Suzuki–Miyaura coupling.

    Coupling Reaction: The organoboron reagent is coupled with an aryl halide in the presence of a palladium catalyst.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is used in a variety of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide, differing primarily in substituents, heterocyclic systems, or functional groups. Key comparisons include molecular properties, crystallographic data, and implied biological relevance.

Substituent Variations on the Benzamide Core

A. 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate

  • Structure : Shares the 3,5-dimethoxybenzamide core but replaces the pyridazine group with a sulfamoyl-linked 5-methyloxazole.
  • Crystallography: Monoclinic crystal system (P21/n), with unit cell parameters a = 12.133 Å, b = 8.684 Å, c = 20.983 Å, and β = 102.04°.
  • Implications : The sulfamoyl group increases polarity, which may affect solubility and membrane permeability compared to the pyridazine analog.

B. 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide (CAS 879849-52-2)

  • Structure : Substitutes the pyridazine-phenyl group with a 1-methylpyrazole ring.
  • Key Difference : Pyrazole’s smaller size and different hydrogen-bonding capacity may alter binding interactions in biological targets (e.g., kinases) .
Heterocyclic Ring Modifications

A. N-[3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-benzamide (CAS 1581304-48-4)

  • Structure: Features a pyridazinone (6-oxo-1,6-dihydropyridazine) group instead of 6-methoxypyridazine.

B. 3,5-Dimethoxy-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

  • Structure : Replaces the pyridazine-phenyl group with a thiadiazole-triazole hybrid.
  • Implications : The bulkier triazole-thiadiazole system may sterically hinder target interactions but improve resistance to enzymatic degradation .
Pharmacologically Active Analogs

A. PKI-587 (Clinical Compound)

  • Structure: Contains a dimethoxyphenyl group linked to a morpholino-triazine scaffold.
  • Structural similarities suggest this compound could be optimized for similar targets .

B. 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467)

  • Structure : Shares a methoxypyridine core but lacks the benzamide group.
  • Properties: Molecular weight 391.46 g/mol; dimethylaminomethyl substituent may enhance blood-brain barrier penetration, a feature absent in the target compound .

Data Tables

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C20H19N3O4 365.39 3,5-dimethoxybenzamide, 6-methoxypyridazine Potential kinase inhibitor scaffold
4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate C19H19N3O7S·CH4O 465.47 Sulfamoyl-oxazole, methanol solvate High crystallinity
N-[3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-benzamide C17H11Cl2N3O3 376.19 Pyridazinone, dichlorophenyl Hydrogen-bonding capability
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide C13H15N3O3 261.28 1-methylpyrazole Compact heterocycle

Research Findings and Implications

  • Biological Activity : Analogs like PKI-587 and sulfamoyl-linked compounds suggest that methoxy and heterocyclic groups are key to kinase inhibition. The target compound’s pyridazine moiety may confer selectivity for specific ATP-binding pockets.
  • Metabolic Considerations: Pyridazinone () and triazole-thiadiazole () derivatives highlight trade-offs between hydrogen bonding and metabolic stability, guiding future optimization of the target molecule.

Biological Activity

3,5-Dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H22N4O4\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4

The synthesis typically involves multi-step organic reactions, starting with the preparation of a benzenesulfonamide core followed by the introduction of methoxy and pyridazinyl groups. Common reagents include methanesulfonyl chloride and various pyridazine derivatives under controlled conditions to ensure high yields and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives containing pyridazine moieties can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds could effectively reduce the viability of lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures) .

The proposed mechanism of action for this class of compounds includes:

  • DNA Binding : Compounds have been shown to bind within the minor groove of DNA, disrupting essential biological processes such as replication and transcription.
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking natural substrates, thus interfering with metabolic pathways crucial for tumor growth .

Case Studies

StudyCell LinesIC50 (μM)Notes
Study AA5496.26 ± 0.33High activity in 2D assays
Study BNCI-H35816.00 ± 9.38Medium activity in 3D assays
Study CHCC82720.46 ± 8.63Lower efficacy in 3D compared to 2D

These findings highlight the compound's potential as a therapeutic agent against various cancers.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, refluxing intermediates in absolute ethanol with catalytic glacial acetic acid (as seen in triazole-benzaldehyde coupling reactions) can enhance reaction efficiency . Temperature gradients (e.g., maintaining 45°C for 1 hour during coupling steps) and solvent selection (e.g., ethanol for polar intermediates) are critical. Post-synthesis purification via column chromatography or recrystallization in hexane/EtOH mixtures (1:1 ratio) can improve purity, as demonstrated in analogous benzamide syntheses .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C in DMSO-d6d_6) confirms structural integrity by resolving methoxy and aromatic proton signals . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) validates molecular weight. X-ray crystallography may be employed for resolving stereochemical ambiguities in related pyridazin-3-yl derivatives .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to optimize conditions for triazine-benzamide couplings . Machine learning models trained on existing datasets (e.g., solvent polarity, catalyst performance) can prioritize high-yield synthetic routes .

Q. What strategies are effective in designing bioactivity assays for this compound, given its structural complexity?

  • Methodological Answer : Target-specific assays (e.g., enzyme inhibition for kinase targets) should be paired with counter-screens to assess selectivity. For instance, analogs with pyridazine moieties show promise in anticancer studies by disrupting ATP-binding pockets . Use SPR (Surface Plasmon Resonance) to quantify binding affinity and molecular dynamics simulations to map ligand-receptor interactions. Orthogonal assays (e.g., cytotoxicity in HeLa cells vs. normal fibroblasts) mitigate false positives .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. Standardize protocols (e.g., NIH/NCATS guidelines for dose-response curves) and validate compounds via orthogonal techniques (e.g., LC-MS purity checks) . Meta-analyses of structure-activity relationships (SAR) can identify critical substituents; for example, methoxy groups at C3/C5 enhance solubility but may reduce membrane permeability in certain cell lines .

Q. What experimental approaches are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-MS and identify metabolites. For example, pyridazine rings in related compounds undergo hydrolysis under acidic conditions, necessitating protective formulation strategies . Stability-indicating methods (e.g., forced degradation under UV light or heat) validate storage conditions .

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